1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride is a chemical compound notable for its structural features and potential applications in various scientific fields. This compound is characterized by a triazole ring linked to a cyclopropane structure, with an amine functional group and two hydrochloride ions that enhance its solubility in aqueous solutions. The chemical has garnered interest due to its possible biological activities and utility in organic synthesis.
The compound is cataloged under the CAS Number 2361635-95-0, which provides a unique identifier for chemical substances. Its molecular weight is approximately 192.16 g/mol, indicating its size and complexity as a molecular entity.
This compound falls within the category of triazole derivatives, known for their diverse biological properties. Triazoles are often explored for their roles in medicinal chemistry, particularly as antifungal and antimicrobial agents.
The synthesis of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride typically involves several key steps:
In industrial settings, the synthesis may utilize batch reactors or continuous flow systems. Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity. The use of catalysts can also play a significant role in enhancing reaction efficiency.
The molecular structure of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride consists of a triazole ring (C2H3N3) attached to a cyclopropane (C3H6) and an amine group (NH2). The presence of two hydrochloride ions indicates that it exists as a dihydrochloride salt.
The molecular formula can be represented as C7H10Cl2N4, with the following structural features:
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride can participate in various chemical reactions:
Typical reagents include:
The mechanism of action for 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride involves interaction with various biological targets:
The compound may modulate the activity of enzymes or receptors by binding to specific sites, thereby altering their function. This interaction can influence critical signaling pathways related to cell growth, apoptosis (programmed cell death), and immune responses.
Experimental studies are necessary to elucidate specific molecular targets and pathways affected by this compound. Such investigations could reveal its potential therapeutic applications.
The dihydrochloride form enhances solubility in water compared to its free base form. The melting point and boiling point data are essential for practical applications but require specific experimental determination.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of hydrochloride ions. Its reactivity profile suggests it can engage in various organic transformations typical of triazole derivatives.
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride has several scientific uses:
The μ-Opioid Receptor (MOR) is a class A G-protein-coupled receptor (GPCR) that serves as the primary target for endogenous opioid peptides (e.g., β-endorphin, endomorphin-1) and exogenous opioid analgesics (e.g., morphine, fentanyl). Activation of μ-Opioid Receptor triggers inhibitory G-protein (Gαi/o) signaling cascades, leading to reduced neuronal excitability and pain transmission. Key mechanisms include:
These cellular effects collectively inhibit ascending pain signals in the dorsal horn of the spinal cord and activate descending inhibitory pathways from the periaqueductal gray and rostroventral medulla [3]. Paradoxically, μ-Opioid Receptor activation in the mesolimbic dopamine system (ventral tegmental area and nucleus accumbens) disinhibits dopamine neurons, elevating extracellular dopamine levels and reinforcing reward pathways. This neurobiological mechanism underlies the high abuse liability of conventional μ-Opioid Receptor agonists [6] [10].
Table 1: Endogenous and Exogenous Regulators of μ-Opioid Receptor Signaling
Ligand Type | Examples | Primary Signaling Effects |
---|---|---|
Endogenous Peptides | β-Endorphin, Endomorphin-1 | Gi/o coupling; cAMP inhibition; GIRK activation |
Exogenous Agonists | Morphine, Fentanyl | Gi/o coupling (partial/full efficacy); β-arrestin recruitment |
Biased Agonists | TRV130, PZM21 | Preferential Gi/o activation over β-arrestin recruitment |
Antagonists | Naloxone, Naltrexone | Block orthosteric site; reverse agonist effects |
The dopamine D3 receptor (D3R), a D2-like dopamine receptor subtype, is densely expressed in mesolimbic reward circuits (nucleus accumbens, substantia nigra) and regulates motivation, reinforcement, and cue-induced drug seeking. Unlike the widely distributed dopamine D2 receptor, dopamine D3 receptor expression is anatomically restricted, making it a selective target for modulating addiction-related behaviors without extrapyramidal side effects [4] [7].
Dopamine D3 receptor antagonists/partial agonists (e.g., VK4-116, (±)-1) disrupt opioid reward pathways through:
Preclinical evidence confirms that selective dopamine D3 receptor antagonists (e.g., VK4-40) reduce oxycodone self-administration and reinstatement in rodent models without compromising μ-Opioid Receptor-mediated analgesia or exacerbating cardiovascular effects [4] [7]. This receptor subtype selectivity is critical, as dopamine D2 receptor antagonism may induce motor impairments or metabolic disturbances [2].
Table 2: Preclinical Outcomes of Dopamine D3 Receptor Antagonists in Opioid Models
Compound | Opioid Challenge | Behavioral Effect | Mechanistic Insight |
---|---|---|---|
VK4-116 | Oxycodone | ↓ Self-administration | Blocks dopamine D3 autoreceptors |
(±)-1 | Oxycodone | ↓ Reinstatement | Normalizes accumbal dopamine |
VK4-40 | Oxycodone | ↓ Escalation | Modulates ERK signaling |
The pharmacological synergy between μ-Opioid Receptor agonism and dopamine D3 receptor antagonism provides a compelling framework for designing dual-target ligands. Such compounds aim to:
Bivalent or bitopic molecular architectures enable simultaneous engagement of both targets. These include:
Table 3: Design Strategies for Dual μ-Opioid Receptor Agonist/Dopamine D3 Receptor Antagonist Ligands
Design Approach | Structural Components | Advantages | Lead Examples |
---|---|---|---|
Bivalent | Loperamide + Haloperidol fragments | Simultaneous MOR/D3R engagement | Compounds 8, 9, 10 |
Bitopic | MOR agonist core + D3R SP | Enhanced target affinity | Compounds 23, 28, 40 |
Hybrid Scaffolds | trans-Phenylcyclopropylamine + TRV130 | Improved CNS-MPO scores | Compounds 46, 84, 114, 121 |
Structure-activity relationship (SAR) studies have identified critical molecular features:
Lead compounds (e.g., 46, 84) exhibit nanomolar affinities for both receptors, μ-Opioid Receptor partial agonism in β-arrestin recruitment assays, and dopamine D3 receptor antagonism in G-protein activation studies [2] [4]. This profile supports their development as nonaddictive analgesics or treatments for opioid use disorder.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1